molecular formula C24H31N5O3 B2636643 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 894033-27-3

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No. B2636643
M. Wt: 437.544
InChI Key: XXOPSEVGJCYSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Powder Diffraction Data and Synthesis Insights

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester has been recognized as a crucial intermediate in the synthesis of the anticoagulant, apixaban. The reported X-ray powder diffraction data for this compound highlight its purity and detailed crystallographic parameters, ensuring its quality for further applications in drug synthesis (Wang et al., 2017).

Structural Characterization and Antitumor Activities

The structural characterization of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, through various spectroscopic techniques and X-ray diffraction, provides a solid foundation for understanding its molecular framework. Furthermore, its documented antitumor activity and interactions with CDK4 protein active site residues offer promising insights into its potential therapeutic applications, particularly in cancer treatment (Hu et al., 2018).

Antiproliferative Activity in Cancer Research

The synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their subsequent in vitro antiproliferative screening against various cancer cell lines have unveiled compounds with significant efficacies. The identification of compounds that show lethal effects on specific cancer cell lines and possess superior potencies compared to known drugs like paclitaxel and gefitinib opens new avenues in cancer treatment research (Al-Sanea et al., 2018).

Enzyme Inhibition and Anticancer Investigations

The synthesis and testing of various urea derivatives, including new compounds, for their inhibitory effects on different enzymes and a prostate cancer cell line, underscore the potential of these compounds in therapeutic applications. The specific mention of a compound displaying in vitro anticancer activity introduces a potential candidate for further exploration in cancer treatment (Mustafa et al., 2014).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-32-22-9-7-21(8-10-22)29-18-19(17-23(29)30)26-24(31)25-11-12-27-13-15-28(16-14-27)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOPSEVGJCYSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

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